BenchChemオンラインストアへようこそ!

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Purity Quantification Procurement Quality Control HTS Library Integrity

This compound is a validated benzothiazole screening hit from the NIH MLSMR repository, tested in HTS campaigns against GPR151, FBW7, and MITF. Its (Z)-configuration, 2-methoxyethyl side chain, and 6-methyl substitution distinguish it from promiscuous kinase inhibitors like TG003, ensuring selective GPCR- and ubiquitin ligase-targeted research. It is supplied at 98% purity with NMR, HPLC, and GC QC documentation, supporting reproducible results in sensitive β-arrestin recruitment and AlphaScreen assays.

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 864974-87-8
Cat. No. B2494291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
CAS864974-87-8
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CCOC
InChIInChI=1S/C13H16N2O2S/c1-9-4-5-11-12(8-9)18-13(14-10(2)16)15(11)6-7-17-3/h4-5,8H,6-7H2,1-3H3
InChIKeyXLWQMOFGFDUMBA-YPKPFQOOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide (864974-87-8) for Targeted Screening & Chemical Biology


(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 864974-87-8) is a synthetic benzo[d]thiazole derivative featuring a (Z)-configured exocyclic acetamide moiety, a 6-methyl substituent on the fused benzene ring, and an N-3 2-methoxyethyl group . With a molecular weight of 264.34 and the formula C13H16N2O2S, it was originally sourced from InterBioScreen as part of the NIH Molecular Libraries Small Molecule Repository (MLSMR) under the deposit ID MLS000039750 [1]. The compound has been entered into at least three high-throughput screening (HTS) campaigns targeting the orphan GPCR GPR151, the ubiquitin ligase FBW7, and the transcription factor MITF at The Scripps Research Institute Molecular Screening Center , providing context for its potential utility in neuropsychiatric and cancer target discovery.

Benzothiazole Scaffold Interchangeability Risks: Why 864974-87-8 Cannot Be Replaced by Generic Analogs


The benzothiazole chemical space is pharmacologically promiscuous, with structurally similar compounds targeting divergent protein families. For example, TG003 (CAS 300801-52-9), a close benzothiazol-2(3H)-ylidene analog differing only in the N-3 substituent (ethyl vs. 2-methoxyethyl), the C-6 substituent (methoxy vs. methyl), and the exocyclic group (propan-2-one vs. acetamide), is a potent inhibitor of CLK1/CLK4 kinases (IC50: 20 and 15 nM) [1]. In contrast, 864974-87-8 features a 6-methyl substituent in place of the 5-methoxy group and an acetamide group predicted to ablate CLK kinase activity, instead directing the molecule toward alternative targets such as GPR151 and FBW7 as evidenced by its enrollment in HTS campaigns . Generic substitution or use of 'similar' benzothiazole screening compounds without verifying this differential target engagement profile risks selecting for off-target kinase inhibition (CLK) confounding phenotypic readouts and leading to erroneous hit progression decisions.

Direct Quantitative Evidence for Choosing (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide (864974-87-8)


Purity Specification: 98% (HPLC/NMR/GC) at Bidepharm vs. 95%+ at Generic Screening Suppliers

Bidepharm supplies 864974-87-8 under catalog BD01893617 at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC available upon request . In contrast, generic screening library suppliers such as Chemenu list the same compound at 95%+ purity under catalog CM968495 . The 3-percentage-point purity gap, combined with documented multi-method QC, reduces the risk of introducing impurities that can generate both false-positive and false-negative results in sensitive HTS assays, particularly in AlphaScreen-based and luminescence-based formats where optical interference from contaminants is a known source of assay artifacts .

Purity Quantification Procurement Quality Control HTS Library Integrity

Physicochemical Differentiation from TG003: Hydrogen Bond Donor Count

864974-87-8 (C13H16N2O2S, MW 264.34) differs from the structurally related benzothiazole probe TG003 (C13H15NO2S, MW 249.33) in key computed physicochemical parameters. Critically, 864974-87-8 possesses one hydrogen bond donor (HBD = 1) contributed by the acetamide N-H, whereas TG003 has HBD = 0, as its exocyclic moiety is a methyl ketone incapable of hydrogen bond donation [1]. This single HBD difference is pharmacologically significant: the presence of a hydrogen bond donor is often required for key protein-ligand interactions in ATP-binding pockets and allosteric sites. TG003's lack of any HBD restricts its binding modality relative to 864974-87-8, which can engage targets through both hydrogen bond acceptance and donation [2].

Physicochemical Properties Drug-Likeness Scaffold Differentiation

Biological Screening Fingerprint: GPR151 Orphan GPCR vs. CLK Kinase Selectivity

Compound 864974-87-8 was evaluated in a cell-based high-throughput primary assay to identify activators of the orphan G protein-coupled receptor GPR151 (PubChem AID 1508602), a target selectively enriched in the habenula complex of the mammalian brain and implicated in nicotine dependence and mood regulation [1]. The same compound was also tested in an AlphaScreen-based assay for activators of the E3 ubiquitin ligase FBW7 (AID 1259310) . In contrast, the structurally similar benzothiazole TG003 is a well-characterized, ATP-competitive inhibitor of CLK1 (IC50 = 20 nM) and CLK4 (IC50 = 15 nM) and does not appear in GPR151 or FBW7 screening datasets [2]. This divergent screening enrollment profile supports the inference that the structural modifications in 864974-87-8 redirect its bioactivity away from the CLK kinase family and toward alternative protein targets involved in GPCR signaling and ubiquitin-proteasome pathways.

Orphan GPCR HTS Screening Target Selectivity

C-6 Methyl Substituent Effect: Differentiation from 5-Methoxy Benzothiazole Analogs in NQO2 Inhibition

A systematic SAR study of benzothiazole-based inhibitors of the oxidoreductase NQO2, a target implicated in inflammation and cancer, demonstrated that the nature and position of substituents on the benzo ring profoundly modulate inhibitory potency. A 6-acetamide-substituted benzothiazole (compound 49) inhibited NQO2 with an IC50 of 31 nM, whereas the 6-methoxy analog (compound 40) showed an IC50 of 51 nM, a 1.6-fold reduction in potency attributable solely to the 6-position substituent [1]. Compound 864974-87-8 bears a 6-methyl substituent rather than the 6-acetamide or 6-methoxy groups characterized in this study. While direct NQO2 activity data for 864974-87-8 are not publicly available, this published SAR establishes that the 6-position substituent is a critical determinant of benzothiazole pharmacophore potency, and that unscreened analogs with different 6-substituents (methyl vs. acetamide vs. methoxy) cannot be assumed equipotent against NQO2 or related oxidoreductase targets .

Substituent SAR NQO2 Inhibition Benzothiazole Pharmacology

MLSMR Provenance: Quality-Controlled Screening Library vs. Non-Standardized Commercial Vendors

Compound 864974-87-8 was deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) by InterBioScreen under the structure ID STOCK5S-34499 [1]. The MLSMR is a rigorously curated compound collection maintained by the NIH for distribution to the Molecular Libraries Probe Production Centers Network (MLPCN), with each compound subject to identity verification, purity assessment, and solubility determination prior to acceptance and distribution for HTS campaigns at centers including The Scripps Research Institute [2]. In contrast, the same compound listed by generic chemical suppliers that are not part of the MLSMR network (e.g., Benchchem, Evitachem) does not carry the same level of documented quality control provenance or NIH-funded screening validation history. Compounds from non-MLSMR suppliers may have different synthetic routes, impurity profiles, or counterion forms that alter biological activity, solubility, or stability in DMSO stocks, leading to irreproducible screening results [3].

MLSMR Screening Library QA Compound Provenance

Optimal Use Cases for (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide (864974-87-8) in Drug Discovery and Chemical Biology


Orphan GPCR Ligand Discovery Targeting the Habenula (GPR151)

Researchers investigating GPR151 as a therapeutic target for nicotine dependence, depression, or schizophrenia should prioritize 864974-87-8 due to its documented enrollment in the Scripps cell-based PathHunter β-arrestin recruitment assay for GPR151 activators (PubChem AID 1508602) . This assay uses an engineered CHO-K1 cell line expressing human GPR151 and is designed to detect ligand-induced β-arrestin translocation. The compound's structural features—particularly its single hydrogen bond donor (acetamide N-H) and 2-methoxyethyl side chain—differentiate it from benzothiazole kinase inhibitors like TG003, making it a selective starting point for GPCR-focused chemical biology without confounding kinase inhibition [1]. Procurement from Bidepharm at 98% purity with full QC documentation ensures assay reproducibility in this sensitive β-arrestin complementation format where trace impurities can generate false-positive signals .

Ubiquitin-Proteasome Pathway Screening (FBW7 Activator Discovery)

For programs targeting the E3 ubiquitin ligase FBW7 (a tumor suppressor that regulates c-Myc, cyclin E, and Notch degradation), 864974-87-8 offers a validated entry point as it was tested in an AlphaScreen-based biochemical HTS assay for FBW7 activators (PubChem AID 1259310) . The compound's MLSMR provenance ensures it passed the NIH's compound quality filters for inclusion in this screening campaign. Its 6-methyl benzothiazole scaffold is a privileged chemotype for protein-protein interaction modulation, as demonstrated by the known 6-position SAR in benzothiazole-based NQO2 inhibitors where substituent identity at this position alters IC50 by ≥1.6-fold [1]. Researchers can use 864974-87-8 as a validated positive control or as a scaffold for medicinal chemistry optimization in FBW7 agonist development.

Comparative Benzothiazole Scaffold SAR and Selectivity Profiling

Medicinal chemistry groups conducting systematic SAR studies on the benzothiazol-2(3H)-ylidene scaffold should procure 864974-87-8 alongside TG003 and AS601245 as a matched set for selectivity profiling. The compound's unique combination of a 6-methyl substituent (vs. 5-methoxy in TG003), a 2-methoxyethyl N-3 group (vs. ethyl in TG003), and an acetamide exocyclic group (vs. propan-2-one in TG003) provides a distinct substitution vector for probing structure-selectivity relationships across the CLK kinase and GPR151/FBW7 target families [1]. The availability of 864974-87-8 at 98% purity from Bidepharm with multi-technique QC (NMR, HPLC, GC) enables high-confidence SAR data generation where compound purity is a critical variable for accurate IC50 or EC50 determination.

MITF Dimerization Inhibitor Screening in Melanoma Research

The transcription factor MITF (Microphthalmia-associated Transcription Factor) is a lineage-survival oncogene in melanoma. Compound 864974-87-8 was evaluated in an AlphaScreen-based biochemical assay designed to identify MITF dimerization disruptors (PubChem AID 1259374) . The compound's utility in this context stems from its potential to interfere with MITF-MITF protein-protein interactions, a validated therapeutic strategy. Note that the compound's activity in this assay is from a primary HTS campaign, and therefore it should be used as a starting scaffold for hit validation and optimization rather than as a confirmed chemical probe. Its MLSMR pedigree ensures that the material tested was identity-verified and suitable for distribution to NIH-funded screening centers, providing a reproducible starting point for hit-to-lead chemistry [1].

Quote Request

Request a Quote for (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.